molecular formula C13H25NO2 B13618221 Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Cat. No.: B13618221
M. Wt: 227.34 g/mol
InChI Key: SFQUTZSHTPXDNW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.35 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate typically involves the reaction of tert-butyl acetate with 1-(methylamino)cyclohexane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and versatile applications across various scientific disciplines.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-[1-(methylamino)cyclohexyl]acetate

InChI

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3

InChI Key

SFQUTZSHTPXDNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCCCC1)NC

Origin of Product

United States

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